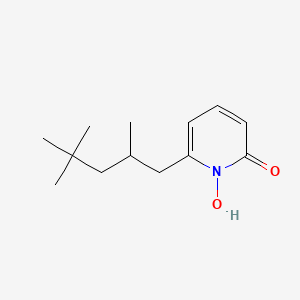
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is a heterocyclic organic compound. It belongs to the class of 1-hydroxy-2-pyridones, which are known for their biological activities, particularly antibacterial and antifungal properties . This compound is characterized by a pyridinone ring with a hydroxyl group at the 1-position and a 2,4,4-trimethylpentyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-pyridones, including 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-, typically involves the reaction of a pyrone with a hydroxylammonium salt in the presence of an alkali metal carbonate or hydrogen carbonate . The general reaction scheme is as follows:
Starting Material: Pyrone
Reagent: Hydroxylammonium salt
Catalyst: Alkali metal carbonate or hydrogen carbonate
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1-hydroxy-2-pyridones can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at the 1-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridinone ring.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antibacterial and antifungal properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It has potential therapeutic applications due to its biological activities, including the treatment of infections and inflammatory conditions.
Industry: The compound is used in the formulation of various industrial products, such as coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids, by inhibiting key enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone
- 1-Hydroxy-4-methyl-6-cyclohexyl-2-pyridone
- 1-Hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone
Uniqueness
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,4-trimethylpentyl group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective as an antimicrobial agent compared to its analogs .
Propriétés
Numéro CAS |
87237-37-4 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-hydroxy-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(9-13(2,3)4)8-11-6-5-7-12(15)14(11)16/h5-7,10,16H,8-9H2,1-4H3 |
Clé InChI |
FGOPTJAFXSPMFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC(=O)N1O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
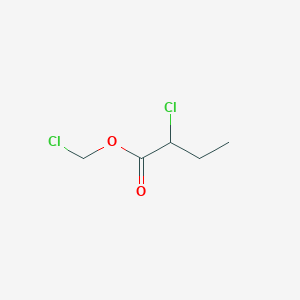

![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
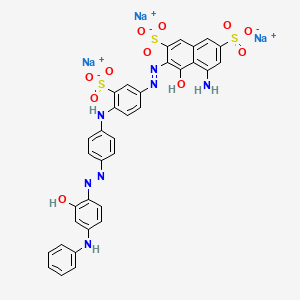
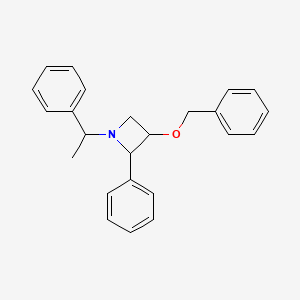

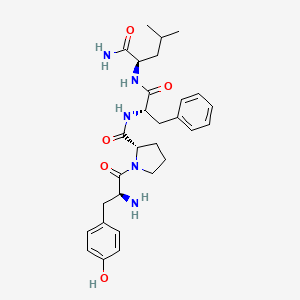
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
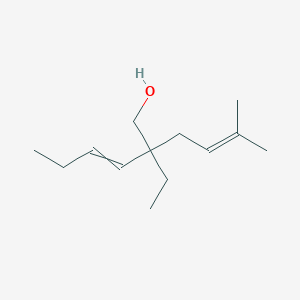
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
